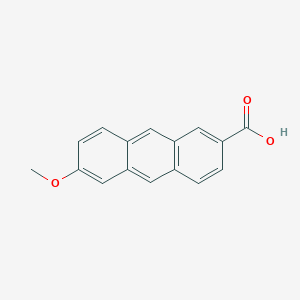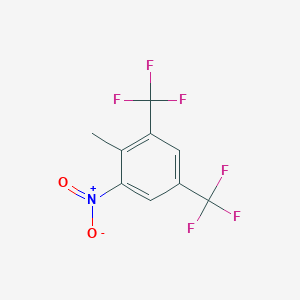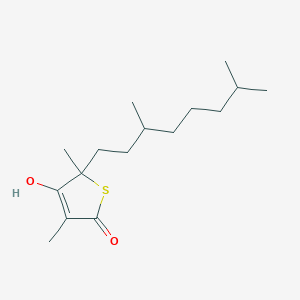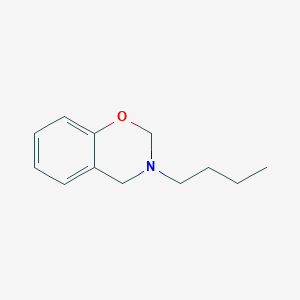
6-Methoxyanthracene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxyanthracene-2-carboxylic acid is an organic compound with the molecular formula C₁₆H₁₂O₃ and a molecular weight of 252.27 g/mol . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a methoxy group at the 6-position and a carboxylic acid group at the 2-position of the anthracene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyanthracene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with anthracene, which undergoes a series of reactions to introduce the methoxy and carboxylic acid groups.
Methoxylation: Anthracene is first subjected to methoxylation to introduce the methoxy group at the 6-position. This can be achieved using methanol and a suitable catalyst under reflux conditions.
Carboxylation: The methoxylated anthracene is then carboxylated at the 2-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Methoxyanthracene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The methoxy and carboxylic acid groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
6-Methoxyanthracene-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxyanthracene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play crucial roles in its reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities, signal transduction pathways, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Anthracenecarboxylic acid: Lacks the methoxy group, making it less reactive in certain chemical reactions.
6-Methoxyanthracene: Lacks the carboxylic acid group, limiting its applications in reactions requiring carboxylation.
Anthracene-2-carboxylic acid: Similar structure but without the methoxy group, affecting its chemical properties and reactivity.
Uniqueness
6-Methoxyanthracene-2-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
240121-95-3 |
|---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
6-methoxyanthracene-2-carboxylic acid |
InChI |
InChI=1S/C16H12O3/c1-19-15-5-4-11-6-13-8-12(16(17)18)3-2-10(13)7-14(11)9-15/h2-9H,1H3,(H,17,18) |
InChI Key |
PMFIDDGZLNNMMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B14239250.png)
![(2S)-2-[(4-phenylphenoxy)methyl]oxirane](/img/structure/B14239259.png)
![N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239265.png)


![Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14239290.png)

methanone](/img/structure/B14239296.png)


![Ethyl [(3R)-3-hydroxy-3-(thiophen-2-yl)propyl]methylcarbamate](/img/structure/B14239310.png)
![5-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzene-1,3-diol](/img/structure/B14239314.png)
